An In-Depth Technical Guide to 1-Boc-4-methylpiperidine-4-carboxamide: Synthesis, Characterization, and Properties
An In-Depth Technical Guide to 1-Boc-4-methylpiperidine-4-carboxamide: Synthesis, Characterization, and Properties
Introduction: 1-Boc-4-methylpiperidine-4-carboxamide, systematically named tert-butyl 4-carbamoyl-4-methylpiperidine-1-carboxylate, is a specialized piperidine derivative of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring a quaternary carbon center and a primary amide, makes it a valuable scaffold for introducing specific steric and hydrogen-bonding features into novel chemical entities. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen ensures its stability and allows for selective deprotection and further functionalization in complex synthetic pathways.
This guide provides a comprehensive overview of 1-Boc-4-methylpiperidine-4-carboxamide. While direct experimental data for this compound is not extensively documented in public literature, this whitepaper offers a field-proven pathway to its synthesis from its well-characterized carboxylic acid precursor. We will detail the chemical properties of this precursor, provide a robust protocol for its conversion to the target amide, and discuss the expected analytical characteristics of the final compound.
Section 1: The Precursor - 1-Boc-4-methylpiperidine-4-carboxylic acid
The logical and most common synthetic route to the target carboxamide begins with its corresponding carboxylic acid, 1-Boc-4-methylpiperidine-4-carboxylic acid (CAS No. 189321-63-9). This precursor is commercially available and its properties are well-documented.[1][2] Understanding this starting material is critical for the successful synthesis and purification of the final amide product.
Physicochemical Properties
The key properties of the carboxylic acid precursor are summarized below, providing a baseline for comparison with the final amide product.
| Property | Value | Source(s) |
| CAS Number | 189321-63-9 | [1][2] |
| Molecular Formula | C₁₂H₂₁NO₄ | [1] |
| Molecular Weight | 243.30 g/mol | [1] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 152-156 °C | [2] |
| Boiling Point | 354.3 ± 35.0 °C (Predicted) | [3] |
| Density | 1.129 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 4.69 ± 0.20 (Predicted) | [3] |
| Storage | 2-8°C | [3] |
Spectroscopic Data
Spectroscopic data for the precursor is available and serves as an essential reference for monitoring the conversion to the amide.[4]
-
¹H NMR & ¹³C NMR: Data available from chemical suppliers and databases.[4]
-
IR Spectroscopy: Key signals include a very broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹) and a strong C=O stretch (~1700-1760 cm⁻¹).[5]
Section 2: Synthesis of 1-Boc-4-methylpiperidine-4-carboxamide
The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic synthesis. For a sterically hindered quaternary carboxylic acid such as this, standard methods may be sluggish. The use of modern peptide coupling reagents is the most reliable and efficient strategy. These reagents activate the carboxylic acid to facilitate nucleophilic attack by an amine source, in this case, ammonia.
We will detail a protocol using HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), a highly efficient coupling reagent known for its rapid reaction rates and ability to overcome steric hindrance with minimal side reactions.[4][6][7] An alternative, cost-effective method using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with HOBt (N-hydroxybenzotriazole) is also widely applicable.[8][9][10]
Reaction Principle: HATU-Mediated Amidation
The causality behind this experimental choice rests on the mechanism of HATU. The carboxylic acid, in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine), attacks HATU to form a highly reactive O-acylisouronium salt. This is rapidly converted to an OAt-active ester, which is then readily attacked by the amine (in this case, ammonia) to form the thermodynamically stable amide bond.[3][7] The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance, further accelerating the coupling reaction.
Caption: General workflow for HATU-mediated amidation.
Detailed Experimental Protocol
Materials:
-
1-Boc-4-methylpiperidine-4-carboxylic acid (1.0 equiv)
-
HATU (1.1 - 1.2 equiv)
-
Ammonium chloride (NH₄Cl) (1.5 - 2.0 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 - 4.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc), 1N HCl (aq), saturated NaHCO₃ (aq), brine for workup
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1-Boc-4-methylpiperidine-4-carboxylic acid (1.0 equiv), HATU (1.2 equiv), and ammonium chloride (1.5 equiv).
-
Solvent Addition: Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the carboxylic acid).
-
Base Addition: Cool the solution to 0 °C in an ice bath with stirring. Slowly add DIPEA (3.5 equiv) dropwise. The base is crucial as it deprotonates both the carboxylic acid and the ammonium salt to generate the free nucleophile (ammonia) in situ.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-18 hours.
-
Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). The acidic wash removes excess DIPEA, while the basic wash removes any unreacted starting material and HOAt byproduct.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure 1-Boc-4-methylpiperidine-4-carboxamide.
Section 3: Expected Chemical Properties and Characterization
While a dedicated CAS number or extensive database entry for 1-Boc-4-methylpiperidine-4-carboxamide is not readily found, its properties can be reliably predicted based on its structure and comparison to its precursor.
Predicted Physicochemical Properties
| Property | Predicted Value / Observation | Rationale |
| Molecular Formula | C₁₂H₂₂N₂O₃ | Conversion of -OH to -NH₂ |
| Molecular Weight | 242.32 g/mol | Calculated from the formula |
| Appearance | White to off-white solid | Typical for small, saturated amides |
| Melting Point | Expected to be higher than the carboxylic acid precursor (>156 °C) | Primary amides can form strong intermolecular hydrogen-bonded dimers, increasing lattice energy. |
| Solubility | Soluble in polar organic solvents (DCM, EtOAc, MeOH). Lower solubility in nonpolar solvents (hexanes). | The amide group increases polarity compared to the carboxylic acid. |
Expected Spectroscopic Signatures for Characterization
The most definitive way to confirm the successful synthesis is through spectroscopic analysis. The key changes expected from the carboxylic acid precursor are outlined below.
Caption: Expected spectroscopic shifts from precursor to product.
-
IR Spectroscopy: The most telling change is the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of two sharp-to-medium N-H stretching bands for the primary amide around 3200 and 3350 cm⁻¹.[11] Furthermore, the carbonyl (C=O) stretching frequency, known as the Amide I band, will shift to a lower wavenumber (approx. 1630-1690 cm⁻¹) compared to the carboxylic acid (approx. 1710-1780 cm⁻¹).[12][13] This is because the nitrogen lone pair donates electron density to the carbonyl carbon, weakening the C=O double bond.[11]
-
¹H NMR Spectroscopy: The acidic proton of the carboxylic acid (often very broad, >10 ppm) will disappear. Two new, broad signals corresponding to the -NH₂ protons will appear, typically between 5.5 and 8.0 ppm.
-
¹³C NMR Spectroscopy: The chemical shift of the carbonyl carbon in an amide is typically found slightly upfield (at a lower ppm value) compared to the corresponding carboxylic acid.[14][15] The precursor's carbonyl carbon signal around 175-180 ppm would be expected to shift to approximately 170-175 ppm in the amide product. This is due to the electron-donating resonance effect of the nitrogen atom.[16]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by finding the exact mass of the molecular ion [M+H]⁺ or [M+Na]⁺, which would be 243.1703 and 265.1523, respectively, for C₁₂H₂₂N₂O₃.
Section 4: Safety and Handling
As with all laboratory chemicals, 1-Boc-4-methylpiperidine-4-carboxamide should be handled by trained personnel in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Hazard Profile: While specific toxicity data is unavailable, compounds with similar structures are often classified as irritants. Assume the material may cause skin and serious eye irritation.[17] Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, consistent with the storage conditions for its precursor (2-8°C).[3]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
References
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YouTube. (2021). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. Retrieved from [Link]
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ResearchGate. (n.d.). tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate. Retrieved from [Link]
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LibreTexts Chemistry. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]
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PubChem. (n.d.). tert-Butyl 4-amino-4-methylpiperidine-1-carboxylate. Retrieved from [Link]
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LibreTexts Chemistry. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
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Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Retrieved from [Link]
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Chemical Reviews. (2011). Peptide Coupling Reagents, More than a Letter Soup. Retrieved from [Link]
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Advent Chembio. (n.d.). Methyl 1-boc-4-methylpiperidine-4-carboxylate, 95%. Retrieved from [Link]
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PubChem. (n.d.). tert-Butyl 4-cyano-4-methylpiperidine-1-carboxylate. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Retrieved from [Link]
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PubChem. (n.d.). 1-(tert-Butoxycarbonyl)piperidine-4-carboxamide. Retrieved from [Link]
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PubChem. (n.d.). tert-Butyl 4-carbamothioylpiperidine-1-carboxylate. Retrieved from [Link]
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University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]
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Chemistry Stack Exchange. (n.d.). Why do carboxylic acid derivatives show a more upfield shift than carbonyls in 13C-NMR?. Retrieved from [Link]
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Chemistry Stack Exchange. (2018). Why do carboxylic acid derivatives show a more upfield shift than carbonyls in 13C-NMR?. Retrieved from [Link]
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Canadian Journal of Chemistry. (n.d.). C13 CHEMICAL SHIFTS IN ORGANIC CARBONYL GROUPS. Retrieved from [Link]
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